molecular formula C7H7BrN2O2 B042567 4-Bromo-2-methyl-6-nitroaniline CAS No. 77811-44-0

4-Bromo-2-methyl-6-nitroaniline

Cat. No.: B042567
CAS No.: 77811-44-0
M. Wt: 231.05 g/mol
InChI Key: ZXFVKFUXKFPUQJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.047 g/mol . It is a derivative of aniline, featuring a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-nitroaniline is not explicitly mentioned in the search results. However, it is used in the design and synthesis of CK2 inhibitors , suggesting that it may interact with CK2 in some way.

Future Directions

The future directions of 4-Bromo-2-methyl-6-nitroaniline are not explicitly mentioned in the search results. However, its use in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome suggests potential future applications in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-6-nitroaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-6-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Reduction: 4-Bromo-2-methyl-6-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methyl-6-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.

    4-Bromo-2-methyl-6-nitrophenol: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

4-Bromo-2-methyl-6-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, methyl, and nitro groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-bromo-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFVKFUXKFPUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335036
Record name 4-Bromo-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77811-44-0
Record name 4-Bromo-2-methyl-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77811-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[step 1] To a mixture of 4-bromo-2-methylaniline (9.00 g, 48.3 mmol) and acetic anhydride (54 mL) was added dropwise under ice-cooling fuming nitric acid (8.10 mL, 194 mmol) over 20 min. Under ice-cooling, the mixture was stirred for 1 hr and water and ethyl acetate were added to the mixture, and the mixture was extracted. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. Ethyl acetate-hexane (1/1, 24 mL) was added to the residue, and the precipitated solid was collected by filtration. The obtained solid was suspended in ethanol (40 mL), concentrated hydrochloric acid (25 mL) was added, and the mixture was stirred under reflux for 4 hr. To the mixture were added ethanol (10 mL) and water (7 mL), and the mixture was stirred at 90° C. for 30 min. The reaction solution was allowed to cool to room temperature, and the precipitated solid was collected by filtration to give 4-bromo-6-methyl-2-nitroaniline (3.87 g, 35%).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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